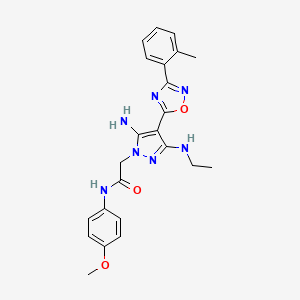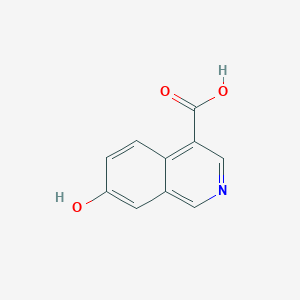![molecular formula C20H23N5O2S B2695354 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1013805-59-8](/img/structure/B2695354.png)
1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, making it an interesting subject in various fields of scientific research This compound comprises a benzo[d]thiazole moiety, a pyrazole ring, a piperazine structure, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone generally involves the construction of each distinct segment before assembly:
Benzo[d]thiazole Moiety: : Typically synthesized from o-aminothiophenol and an aldehyde or ketone.
Pyrazole Ring: : Formed via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Piperazine Structure: : Often derived from piperazine dihydrochloride and functionalized to introduce the desired side chains.
Final Assembly: : The benzo[d]thiazole and pyrazole fragments are coupled through acylation or amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
On an industrial scale, synthesis protocols are optimized for yield and cost-effectiveness. Techniques such as flow chemistry and process intensification may be employed. Reaction conditions are rigorously controlled for temperature, solvent use, and purification steps, often leveraging chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone undergoes various types of reactions, including:
Oxidation: : Transformation of functional groups to their oxidized forms.
Reduction: : Reduction of ketones or amides to alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄, CrO₃, and H₂O₂ under acidic or basic conditions.
Reduction: : Catalytic hydrogenation, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).
Substitution: : Halogens (Cl₂, Br₂) for electrophilic substitution and strong nucleophiles (RLi, RMgX) for nucleophilic substitution.
Major Products
The major products depend on the specific reaction pathways and conditions, typically resulting in derivatives with altered functional groups enhancing or modifying the compound’s properties.
Scientific Research Applications
1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is extensively studied for its potential in:
Chemistry: : As a building block for creating more complex molecules and in studying reaction mechanisms.
Biology: : Its structural components may interact with biological targets, useful in drug design.
Medicine: : Investigated for therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The compound’s mechanism of action generally involves:
Molecular Targets: : Interaction with enzymes, receptors, or nucleic acids.
Pathways Involved: : May inhibit specific enzymes, alter receptor signaling, or interact with DNA/RNA to modulate biological processes. Detailed pathways depend on the specific context of application, whether it's pharmacological or biochemical.
Comparison with Similar Compounds
Compared to similar compounds, 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone stands out due to its unique combination of a benzo[d]thiazole and pyrazole core, which is less common than simpler heterocycles. Similar compounds include:
Benzo[d]thiazole derivatives: : Known for their anticancer properties.
Pyrazole derivatives: : Extensively studied for anti-inflammatory and analgesic activities. This unique structure may offer distinct binding affinities, selectivities, and mechanisms of action, making it an attractive subject for further research.
Properties
IUPAC Name |
1-[4-[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13(2)17-12-16(19(27)24-10-8-23(9-11-24)14(3)26)22-25(17)20-21-15-6-4-5-7-18(15)28-20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQQYZVWAOHJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)

![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)
![2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2695278.png)
![(E)-3-(phenylsulfonyl)-N1-(pyridin-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2695282.png)
![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2695283.png)

![6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2695287.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2695289.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695291.png)
![Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2695292.png)
![2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2695294.png)
